1-(Tetrahydrothiophen-3-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(thiolan-3-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c9-7-3-8(4-7)6-1-2-10-5-6/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSVGEVYCOFKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tetrahydrothiophen-3-yl)azetidin-3-ol is a heterocyclic compound characterized by its unique structural features, including an azetidine ring and a tetrahydrothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antibacterial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C₈H₁₃NOS, with a molecular weight of approximately 159.24 g/mol. The presence of the tetrahydrothiophene ring enhances the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of azetidine have been explored for their efficacy against various bacterial strains. The structural complexity of this compound may contribute to enhanced interactions with bacterial targets, leading to improved antimicrobial effects.
Anti-inflammatory Effects
The anti-inflammatory potential of azetidine derivatives has been documented in various studies. The mechanism often involves the inhibition of inflammatory mediators, which could be relevant for this compound as well. Its ability to form derivatives through reactions such as acetylation can modify its biological activity, potentially increasing its effectiveness as an anti-inflammatory agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing azetidine rings. For example, certain azetidine derivatives have shown promising results in inhibiting the proliferation of cancer cells at nanomolar concentrations. The structural features of this compound may provide a scaffold for developing novel anticancer agents with improved selectivity and reduced toxicity .
Understanding the mechanism of action for this compound involves examining its interactions with biological targets. Compounds with similar structures often interact with various receptors and enzymes, leading to significant biochemical changes. These interactions can affect pathways involved in inflammation and cancer progression, providing insights into potential therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other azetidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Acetylazetidine | Acetyl group on azetidine | Antibacterial |
| 2-Arylazetidine | Aryl substituent on azetidine | Anticancer |
| 3-Hydroxyazetidine | Hydroxyl group on azetidine | Anti-inflammatory |
| This compound | Tetrahydrothiophene and azetidine rings | Antibacterial, anti-inflammatory, anticancer |
This table illustrates how the unique combination of structural features in this compound may enhance its biological profile compared to simpler analogs.
Case Studies
Several case studies have investigated the biological activity of azetidine derivatives:
- Anticancer Efficacy : In vitro studies demonstrated that specific azetidine derivatives exhibited significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer cells (IC50 values in the low micromolar range) .
- Anti-inflammatory Mechanisms : Research has shown that certain azetidine compounds can inhibit pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural complexity allows for various modifications that can lead to derivatives with altered biological activities. Notable applications include:
- Anti-inflammatory Agents : Similar azetidine derivatives have been explored for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis and asthma.
- Antibacterial Activity : Compounds with similar structures have shown promise as antibacterial agents against various pathogens, suggesting that 1-(tetrahydrothiophen-3-yl)azetidin-3-ol may exhibit similar efficacy.
- Bronchodilator Effects : The unique structure may also position this compound as a candidate for bronchodilator development, which is crucial in treating respiratory conditions like asthma and COPD.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key insights include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Acetylazetidine | Acetyl group on azetidine | Antibacterial |
| 2-Arylazetidine | Aryl substituent on azetidine | Anticancer |
| 3-Hydroxyazetidine | Hydroxyl group on azetidine | Anti-inflammatory |
The unique combination of the tetrahydrothiophene and azetidine rings may enhance reactivity and biological profiles compared to simpler analogs, potentially leading to novel pharmacological properties.
Case Studies
Several studies have investigated the potential applications of compounds related to this compound:
- Antibacterial Efficacy : Research has shown that azetidine derivatives exhibit significant antibacterial activity against resistant strains, indicating that modifications to the structure can enhance potency.
- Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory effects of related compounds, suggesting that this compound could be beneficial in treating inflammatory diseases.
- Bronchodilator Activity : Investigations into similar compounds have revealed their effectiveness as bronchodilators, supporting further exploration of this compound in respiratory therapies.
Comparison with Similar Compounds
1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)
- Molecular Formula: C₁₆H₁₇NO
- Key Features : A bulky benzhydryl (diphenylmethyl) group substitutes the azetidine nitrogen.
- Such aromatic substituents are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3)
- Molecular Formula : C₁₀H₉FN₂OS
- Key Features : A fluorinated benzothiazole ring replaces the tetrahydrothiophene group.
- Comparison: The fluorine atom enhances metabolic stability and electronegativity, favoring interactions with enzymes or receptors. Benzothiazole’s aromaticity enables π-π stacking, unlike the non-aromatic tetrahydrothiophene .
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-62-3)
- Molecular Formula : C₁₁H₉F₃N₂OS
- Key Features : A trifluoromethyl group on the benzothiazole ring.
Sulfur-Containing Analogues
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2006996-95-6)
- Molecular Formula : C₇H₉N₃OS
- Key Features : A triazole-carbaldehyde group replaces the hydroxyl in azetidin-3-ol.
- Comparison :
Thiophene-3-ol, tetrahydro-4-(1-piperidinyl)-, 1,1-dioxide (CAS 66335-85-1)
- Molecular Formula: C₉H₁₅NO₃S
- Key Features : A piperidine-substituted tetrahydrothiophene-1,1-dioxide.
- Comparison: The sulfone group (1,1-dioxide) increases polarity and oxidative stability compared to the non-oxidized sulfur in this compound. Piperidine’s basic nitrogen may influence pH-dependent solubility .
Preparation Methods
Synthesis via Nucleophilic Substitution on Azetidine Precursors
Starting Materials: Protected azetidine-3-ol derivatives (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) can be functionalized by nucleophilic substitution with tetrahydrothiophen-3-yl nucleophiles or their equivalents.
Typical Reaction Conditions: The reaction is often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80 °C) to promote substitution.
-
- Preparation of tert-butyl 3-iodoazetidine-1-carboxylate from epichlorohydrin via condensation with benzhydrylamine, mesylation, and substitution with iodide.
- Nucleophilic displacement of the iodine by potassium acetate followed by hydrolysis to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.
- Subsequent reaction with tetrahydrothiophen-3-yl nucleophile under basic conditions to introduce the tetrahydrothiophen-3-yl substituent at the azetidine nitrogen or carbon.
Ring Closure from Amino Derivatives and Epihalohydrins
- The azetidin-3-ol core can be synthesized by reacting amino derivatives with epichlorohydrin or epibromohydrin, followed by ring closure in inert solvents. Incorporation of the tetrahydrothiophen-3-yl group can be achieved by using appropriately substituted amino precursors or by post-functionalization.
Reduction and Functional Group Transformations
Hydride reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or Red-Al are used to reduce intermediates to azetidin-3-ol derivatives. These reagents are critical in converting keto or ester functionalities into the corresponding alcohols.
Sulfonylation and subsequent substitution reactions allow for the introduction of various substituents, including sulfur-containing groups, by using sulfonylation reagents (e.g., para-toluenesulfonyl chloride) and amine bases (e.g., triethylamine).
Purification and Crystallization
- Final products are purified by crystallization, often as hydrobromide salts, or by silica gel chromatography. Extraction with organic solvents such as ethyl acetate or diethyl ether is common.
Data Table Summarizing Key Preparation Steps and Conditions
Detailed Research Findings and Notes
The synthesis of azetidin-3-ol derivatives typically involves multi-step sequences starting from amino acids or epihalohydrins.
The use of protecting groups such as tert-butoxycarbonyl (Boc) on the azetidine nitrogen is common to control reactivity and improve yields.
Introduction of sulfur-containing substituents like tetrahydrothiophen-3-yl can be achieved via nucleophilic substitution on activated azetidine intermediates, although specific published examples for this exact substitution are rare and often extrapolated from related chemistry.
Hydride reduction steps are crucial for converting carbonyl intermediates to alcohols, with reagent choice impacting selectivity and yield.
Purification by crystallization, often as hydrobromide salts, is a preferred method to obtain analytically pure azetidine derivatives.
The choice of solvents (THF, DMSO), bases (triethylamine), and reaction temperatures (0 °C to 80 °C) are optimized depending on the step and substrates involved.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Tetrahydrothiophen-3-yl)azetidin-3-ol, and what methodological considerations are critical for yield optimization?
- Methodological Answer :
- Route 1 : Utilize nucleophilic substitution between tetrahydrothiophen-3-yl derivatives (e.g., thiols or halides) and azetidin-3-ol precursors. For example, coupling 3-bromo-tetrahydrothiophene with azetidin-3-ol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
- Route 2 : Adapt patented protocols for structurally similar compounds, such as the use of protecting groups (e.g., tert-butyloxycarbonyl, Boc) for amine functionalities to prevent side reactions during ring closure .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.2–4.5 ppm) and tetrahydrothiophene protons (δ 2.5–3.0 ppm for SCH₂ groups). Coupling patterns distinguish axial/equatorial conformers .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., m/z 188.28 [M+H]⁺) and fragmentation patterns for structural validation .
- IR Spectroscopy : Detect O-H stretches (broad peak ~3200–3500 cm⁻¹) and C-N/C-S vibrations (1100–1250 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., water, ethanol, DMSO) using gravimetric or spectrophotometric methods. Analogous azetidin-3-ol derivatives show high solubility in DMSO (>80 mg/mL) and moderate solubility in water (~40 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture; store at –20°C under argon for long-term stability .
Q. What safety protocols are recommended for handling this compound, given its structural analogs?
- Methodological Answer :
- Toxicity Data : Related tetrahydrothiophene derivatives exhibit acute toxicity (e.g., LD₅₀ = 3500 mg/kg in mice via intraperitoneal injection). Use fume hoods, nitrile gloves, and eye protection .
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose via certified hazardous waste contractors .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence the compound’s pharmacological activity, particularly in neuroprotection?
- Methodological Answer :
- Activity Correlation : Compare enantiomers using chiral HPLC separation. For example, (R)-configured azetidin-3-ol derivatives (e.g., T-817MA) show enhanced neuroprotective effects in Parkinson’s disease models by modulating mitochondrial dynamics .
- Mechanistic Studies : Perform in vitro assays (e.g., SH-SY5Y cell viability under oxidative stress) with stereoisomers to quantify EC₅₀ differences .
Q. What structure-activity relationship (SAR) trends are observed in azetidin-3-ol derivatives, and how can they guide lead optimization?
- Methodological Answer :
- SAR Analysis : Replace the tetrahydrothiophene moiety with other heterocycles (e.g., pyrrolidine, piperidine) and measure binding affinity to targets like Bcl-2/Bcl-xL. Fluorinated analogs (e.g., 3-(3,3,3-trifluoropropyl)azetidin-3-ol) often enhance metabolic stability .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with binding pockets and prioritize synthetic targets .
Q. How can contradictions in reactivity data (e.g., unreactive amine intermediates) be resolved during synthesis?
- Methodological Answer :
- Case Study : If protected amines (e.g., Boc-azetidin-3-ol) fail to react, switch to free amines or activate intermediates with HCl salts. For example, deprotection with TFA/DCM (1:1) restores nucleophilicity .
- Troubleshooting : Use kinetic studies (in situ IR or NMR) to identify rate-limiting steps. Adjust temperature (e.g., reflux in THF) or catalysts (e.g., Pd/C for hydrogenation) .
Q. What advanced analytical techniques ensure high purity for this compound in drug development pipelines?
- Methodological Answer :
- HPLC-MS : Employ reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) with UV (254 nm) and MS detection. Target purity ≥98% for in vivo studies .
- Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical) to confirm stoichiometry .
Q. How can in vivo neurotoxicity and pharmacokinetic profiles be systematically evaluated?
- Methodological Answer :
- In Vivo Models : Administer doses (10–100 mg/kg) to MPTP-induced Parkinsonian mice. Assess motor coordination (rotarod test) and neuronal survival (tyrosine hydroxylase staining) .
- PK Studies : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (brain/plasma ratio) after intravenous/oral dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
